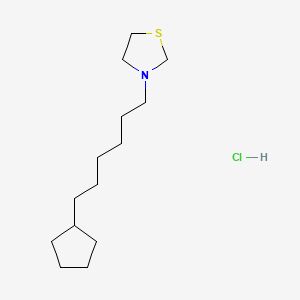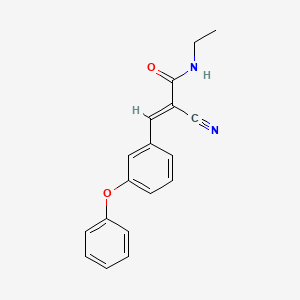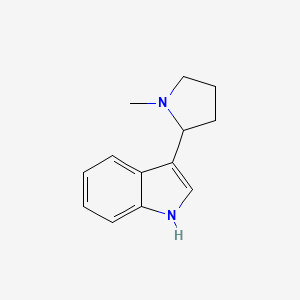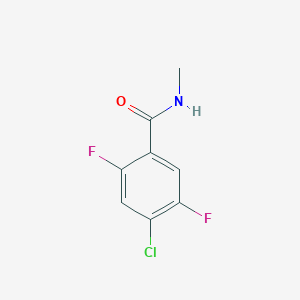
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is a chemical compound with the molecular formula C14H28ClNS. It is known for its unique structure, which includes a thiazolidine ring and a cyclopentylhexyl group. This compound is often used in early discovery research and has various applications in scientific fields .
準備方法
The synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride typically involves the reaction of a cyclopentylhexylamine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles like hydroxide or alkoxide ions
科学的研究の応用
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain pathways, including those involved in inflammation and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
類似化合物との比較
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride can be compared with other thiazolidine derivatives, such as:
3-(6-Cyclohexylhexyl)thiazolidine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(6-Cyclopentylpentyl)thiazolidine hydrochloride: Differing by one carbon atom in the alkyl chain.
3-(6-Cyclopentylhexyl)thiazolidine sulfate: A different salt form with sulfate instead of hydrochloride.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight structural variations .
特性
CAS番号 |
38920-84-2 |
|---|---|
分子式 |
C14H28ClNS |
分子量 |
277.9 g/mol |
IUPAC名 |
3-(6-cyclopentylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NS.ClH/c1(3-7-14-8-4-5-9-14)2-6-10-15-11-12-16-13-15;/h14H,1-13H2;1H |
InChIキー |
XAUJOWZDTJEKBH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCCCCCN2CCSC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)

![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
